molecular formula C13H23NO4 B3017175 1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid CAS No. 1702863-52-2

1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid

Cat. No.: B3017175
CAS No.: 1702863-52-2
M. Wt: 257.33
InChI Key: LQBXUNZLAVQJTR-UHFFFAOYSA-N
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Description

1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid is a specialized azocane derivative featuring a Boc (tert-butoxycarbonyl) protecting group on the ring nitrogen. This configuration makes it a valuable intermediate in synthetic and medicinal chemistry, particularly for constructing complex molecules with an eight-membered lactam scaffold. Compounds based on similar Boc-protected heterocyclic carboxylic acids are frequently employed as key building blocks in the synthesis of protease inhibitors . For instance, related structures have been investigated for their potential to inhibit lysine gingipain (Kgp), a cysteine protease from Porphyromonas gingivalis that is a key therapeutic target in the treatment of periodontal diseases and has been linked to broader systemic conditions, including Alzheimer's disease . Researchers can leverage this chemical scaffold to develop novel bioactive molecules, with potential applications in targeting infectious diseases and central nervous system (CNS) disorders . The Boc group offers strategic advantages in synthetic routes, as it is stable under a variety of reaction conditions and can be selectively removed under mild acidic conditions to reveal the secondary amine for further functionalization.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-9-7-5-4-6-8-10(14)11(15)16/h10H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBXUNZLAVQJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1702863-52-2
Record name 1-[(tert-butoxy)carbonyl]azocane-2-carboxylic acid
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Preparation Methods

The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid typically involves several steps, starting with the preparation of the azocane ring This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azocane ring can be modified with different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides.

Scientific Research Applications

1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological responses. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound Name Ring Size Key Functional Groups Biological Activity Reference
1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid 8 Boc, carboxylic acid Not reported
(S)-1-(Boc)aziridine-2-carboxylic acid 3 Boc, carboxylic acid Alkylating agent (theoretical)
Boc-Indoline-2-carboxylic acid (Compound 1) 5 (fused) Boc, carboxylic acid, sulfonyl Cytotoxic (IC₅₀ ~0.5–2.0 µM)
Penicillin-related bicyclic acid Bicyclic β-lactam, carboxylic acid Antibiotic
Table 2: Analytical Data Comparison
Compound LCMS (m/z) HPLC Retention Time Reference
Target compound Not reported Not reported
Methyl Boc-protected amino ester () 732 [M+H]⁺ 1.76 minutes
(S)-1-(Boc)aziridine-2-carboxylic acid 201 (calc.) Not reported

Research Findings and Implications

  • Biological Activity : While Boc-protected indoline derivatives show cytotoxicity (), the target compound’s larger ring may alter target binding or pharmacokinetics. Further studies are needed to evaluate its bioactivity.
  • Synthetic Utility : The Boc group’s compatibility with azocane synthesis () suggests utility in peptide-like scaffold development.
  • Quality Control : Pharmacopeial tests for crystallinity and impurities () could be adapted for the target compound’s standardization.

Biological Activity

1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid, also known as N-BOC-4-Piperidinecarboxylic acid, is a compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features contribute to its biological activity, making it a subject of interest for various therapeutic applications.

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 1246553-28-5

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors. Research has indicated that derivatives of this compound can exhibit inhibitory effects on certain proteases, which are critical in the life cycles of various pathogens, including viruses.

Biological Activity Overview

  • Antiviral Activity : Studies have shown that compounds similar to this compound demonstrate antiviral properties, particularly against SARS-CoV-2. For example, related oxadiazole derivatives have been reported to inhibit the papain-like protease (PLpro), a key enzyme in the viral replication process .
  • Enzyme Inhibition : The compound's structural characteristics allow it to effectively inhibit enzymes, which can lead to therapeutic applications in treating diseases that involve dysregulated protease activity. The inhibition potency can be quantified using IC50 values, indicating the concentration required to inhibit 50% of enzyme activity.
  • Pharmacokinetics : Preliminary studies on the pharmacokinetic profiles of related compounds suggest favorable properties such as metabolic stability and bioavailability, which are crucial for their development as drugs .

Data Table: Biological Activity Summary

Activity Target IC50 Value (μM) EC50 Value (μM) Notes
AntiviralPLpro1.04.3Effective against SARS-CoV-2
Enzyme InhibitionVarious ProteasesVariesVariesPotential for multiple applications

Case Studies

  • SARS-CoV-2 Inhibition : A study focused on the design and synthesis of oxadiazole derivatives revealed that certain compounds exhibited significant antiviral activity against SARS-CoV-2 by inhibiting PLpro with IC50 values as low as 1.0 μM . This highlights the potential of modifying the azocane structure to enhance antiviral efficacy.
  • Therapeutic Targeting : Another investigation into piperidine derivatives indicated that modifications at the carboxylic acid position could enhance binding affinity and selectivity towards target enzymes involved in inflammatory pathways, suggesting a dual role in both antiviral and anti-inflammatory therapies.

Q & A

Q. What synthetic methodologies are recommended for introducing the Boc group to azocane-2-carboxylic acid?

The tert-butoxycarbonyl (Boc) group is typically introduced via reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base such as DMAP or triethylamine. For azocane derivatives, mild conditions (e.g., dichloromethane, 0–25°C) are critical to avoid ring strain or decomposition. Reaction progress can be monitored by TLC or LCMS, with the Boc group confirmed by a characteristic tert-butyl singlet at ~1.4 ppm in ¹H NMR .

Q. How can researchers verify the structural integrity of Boc-protected azocane-2-carboxylic acid?

Key analytical techniques include:

  • ¹H NMR : Detect the Boc group's tert-butyl protons (~1.4 ppm) and the azocane ring protons (δ 3.0–3.5 ppm for N-linked carbamate).
  • LCMS : Confirm the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and retention time consistency with standards (e.g., 1.76 minutes under QC-SMD-TFA05 conditions) .
  • IR Spectroscopy : Identify the carbamate carbonyl stretch near 1700 cm⁻¹ .

Q. What purification strategies are effective for isolating Boc-azocane-2-carboxylic acid?

Column chromatography using silica gel with gradients of ethyl acetate/hexane or reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) is recommended. For zwitterionic forms, ion-exchange chromatography may resolve impurities .

Advanced Research Questions

Q. How can researchers prevent azocane ring-opening during Boc deprotection?

Acidic deprotection (e.g., HCl/dioxane or TFA) must be carefully controlled. Use diluted HCl (4 M in dioxane) at 0°C with short reaction times (<2 hours) to minimize side reactions. Monitor by LCMS for intermediate stability, and quench promptly after deprotection .

Q. What mechanistic insights explain stereochemical instability in Boc-azocane derivatives during coupling reactions?

Racemization can occur via carbamate intermediate formation under basic conditions. Mitigation strategies include:

  • Using coupling agents like EDC/HOBt at low temperatures (0–4°C).
  • Avoiding prolonged exposure to bases (e.g., DIPEA) during amide bond formation.
  • Validating enantiopurity via chiral HPLC or circular dichroism .

Q. How should researchers address contradictory solubility data for Boc-azocane-2-carboxylic acid in different solvents?

Systematic solubility screening (e.g., DMSO, THF, chloroform) under inert atmospheres is advised. For polar aprotic solvents, sonication or gentle heating (30–40°C) may improve dissolution. Conflicting data may arise from hydrate formation, which can be identified by Karl Fischer titration or ¹³C NMR .

Q. What experimental designs are optimal for evaluating the biological activity of Boc-azocane derivatives?

  • In vitro assays : Use MTT or CellTiter-Glo® for cytotoxicity screening (e.g., against cancer cell lines like COLO 205 or A549).
  • Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values.
  • Control experiments : Include Boc-free azocane analogs to isolate the Boc group's pharmacological impact .

Methodological Notes

  • Synthetic References : Patents (e.g., EP 4 374 877 A2) provide scalable protocols for Boc-protected heterocycles .
  • Safety : Follow OSHA guidelines for handling carbamates (e.g., eye wash stations, fume hoods) .
  • Data Validation : Cross-reference PubChem entries (e.g., InChIKey: ASDLSKCKYGVMAI-UHFFFAOYSA-N) for structural confirmation .

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